Home > Products > Screening Compounds P48009 > Antigen NY-CO-13 (65-73)
Antigen NY-CO-13 (65-73) -

Antigen NY-CO-13 (65-73)

Catalog Number: EVT-243970
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cellular tumor antigen p53
Source and Classification

The source of Antigen NY-CO-13 is the human p53 tumor suppressor protein, which plays a critical role in regulating the cell cycle and preventing tumor formation. Mutations in the TP53 gene, which encodes the p53 protein, are among the most common genetic alterations found in human cancers. The classification of Antigen NY-CO-13 falls under tumor-associated antigens, specifically neoantigens that arise from mutated proteins.

Synthesis Analysis

Methods and Technical Details

The synthesis of Antigen NY-CO-13 can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. Key steps in SPPS include:

  1. Deprotection: Removal of protecting groups from the amino acid residues.
  2. Coupling: Addition of protected amino acids to form peptide bonds.
  3. Cleavage: Detachment of the synthesized peptide from the solid support.
  4. Purification: Typically performed using high-performance liquid chromatography (HPLC) to isolate the desired product.

This method allows for precise control over the sequence and purity of the synthesized peptide, essential for its use in immunological studies and therapeutic applications.

Molecular Structure Analysis

Structure and Data

The molecular structure of Antigen NY-CO-13 consists of a linear sequence of amino acids that corresponds to residues 65 to 73 of the p53 protein. The sequence is FWMNVWWHG, which may adopt specific conformations that are critical for its recognition by T-cell receptors.

Data regarding its three-dimensional structure can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, although specific structural data for this peptide may not be extensively documented.

Chemical Reactions Analysis

Reactions and Technical Details

  1. Binding to Major Histocompatibility Complex (MHC): The peptide binds to MHC class I molecules on antigen-presenting cells, facilitating recognition by CD8+ T cells.
  2. T-cell Activation: Upon recognition by T-cell receptors, this binding leads to T-cell activation and proliferation, initiating an immune response against tumor cells expressing mutant p53.

Understanding these interactions is vital for developing immunotherapeutic strategies targeting this antigen.

Mechanism of Action

Process and Data

The mechanism of action for Antigen NY-CO-13 involves several steps:

  1. Presentation: The peptide is presented on the surface of major histocompatibility complex class I molecules by antigen-presenting cells.
  2. Recognition: CD8+ T cells recognize the peptide-MHC complex through their T-cell receptors.
  3. Activation: This recognition leads to T-cell activation, resulting in cytotoxic responses against tumor cells expressing the corresponding mutated p53 protein.

Data supporting this mechanism includes studies demonstrating increased T-cell responses in patients with tumors expressing this neoantigen, highlighting its potential as a target for cancer immunotherapy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Antigen NY-CO-13 is a peptide with specific physical properties:

  • Molecular Weight: Approximately 800 Da (depending on modifications).
  • Solubility: Generally soluble in aqueous buffers, with solubility influenced by pH and ionic strength.
  • Stability: Peptides can be sensitive to degradation by proteolytic enzymes; therefore, modifications may be employed to enhance stability.

Chemical properties include its ability to form hydrogen bonds and hydrophobic interactions, which are critical for its binding affinity to MHC molecules.

Applications

Scientific Uses

Antigen NY-CO-13 has several applications in scientific research and clinical settings:

  1. Cancer Immunotherapy: It serves as a target for vaccine development aimed at eliciting strong immune responses against tumors harboring mutant p53.
  2. Diagnostic Tools: Detection of immune responses against this antigen can serve as a biomarker for monitoring cancer progression or response to therapy.
  3. Research on Tumor Immunology: Studies involving this antigen contribute to understanding how tumors evade immune detection and how immune responses can be harnessed therapeutically.
Introduction to Cancer-Testis Antigens (CTAs) and NY-CO-13

Evolutionary Significance of CT-X Antigens in Tumorigenesis

The CT-X antigens, predominantly located on the X chromosome, constitute a substantial proportion (approximately 46%) of identified cancer/testis antigens. These genes exhibit phylogenetic restriction, with many lacking orthologs in non-primate species, suggesting recent evolutionary emergence. This rapid evolution is likely driven by selective pressures in reproduction, leading to genetic innovation in the male germline. When aberrantly expressed in cancer cells, CT-X antigens can contribute to oncogenic reprogramming by co-opting their native germline functions – such as promoting cell cycle progression, genomic plasticity, and immune privilege – to support neoplastic growth and survival [2].

The epigenetic plasticity of CT-X loci enables their derepression in cancers. During normal development, these genes are tightly silenced in somatic tissues through promoter hypermethylation and heterochromatin formation. Tumorigenesis often involves genome-wide hypomethylation, particularly at repetitive elements and normally silenced gene clusters, including CT-X loci. This loss of methylation permits transcription factor binding and reactivation of germline gene expression programs. The reactivation of CT-X antigens like those in the MAGE, SSX, and NY-ESO-1 families provides cancer cells with proteins that can enhance oncogenic signaling, promote stemness, and facilitate metastasis [2] [3].

Although NY-CO-13 itself is not a CT-X antigen (originating from chromosome 17), its presentation as an immunogenic peptide in tumors shares conceptual parallels with CT-X antigen biology. The TP53 gene, from which NY-CO-13 is derived, is highly conserved across evolution, contrasting with the rapid evolution of CT-X genes. However, the aberrant processing and presentation of p53 fragments like NY-CO-13 in cancer may represent a distinct pathway by which tumors generate neoantigens, potentially influenced by the same epigenetic dysregulation that activates classic CTAs. This positions NY-CO-13 at an intersection between tumor suppressor biology and cancer/testis antigen immunology [1].

Classification of NY-CO-13 Within the TP53 Gene Product Hierarchy

NY-CO-13 occupies a specific niche within the complex landscape of p53 isoforms and fragments. Understanding its classification requires delineating its origin from the TP53 gene and its relationship to other p53-derived molecules:

  • Full-Length p53 Protein: The canonical p53 protein is a 393-amino acid (in humans) transcription factor encoded by the TP53 gene. It functions as a critical guardian of the genome, regulating cell cycle arrest, DNA repair, apoptosis, and senescence in response to cellular stress. Mutations in TP53 are among the most common genetic alterations in human cancers, occurring in over 50% of malignancies.
  • p53 Isoforms: Alternative splicing, alternative promoter usage, and alternative initiation codons generate multiple p53 isoforms (e.g., Δ40p53, Δ133p53, Δ160p53). These isoforms exhibit functional diversity, ranging from dominant-negative inhibition of full-length p53 to context-dependent oncogenic activities. They contribute to the fine-tuning of p53's tumor-suppressive network.
  • Proteolytic Fragments & Peptides: Cellular processing of p53, particularly in contexts of overexpression or mutation common in cancer, generates smaller fragments. These include NY-CO-13 (p5365-73), a specific nonapeptide corresponding to amino acids 65-73 within the transactivation domain of full-length p53. This fragment represents a naturally processed peptide capable of being presented by HLA molecules (primarily HLA-A*24:02) on the surface of tumor cells.

Table 1: Classification Hierarchy of p53-Derived Molecules Relevant to NY-CO-13

CategoryExample(s)Origin/GenerationKey CharacteristicsRelationship to NY-CO-13
Full-Length p53Wild-type p53, Mutant p53Primary translation productTetrameric transcription factor; Tumor suppressor (WT), often oncogenic (mutant)NY-CO-13 is a proteolytic fragment derived from this protein
p53 IsoformsΔ40p53, Δ133p53Alternative splicing, promoters, translation start sitesModulate canonical p53 activity; Can have pro-survival or oncogenic effects in cancerNY-CO-13 is not derived from a specific isoform but from the core sequence present in most isoforms
Antigenic FragmentsNY-CO-13 (p5365-73)Proteolytic processing of p53 proteinHLA-A*24:02-restricted epitope; Potential target for cytotoxic T lymphocytes (CTLs)Core focus - A defined peptide fragment
Other CTAsMAGEA1, NY-ESO-1Germline genes aberrantly expressed in cancerImmunogenic; Can promote tumorigenicityFunctionally analogous as immunogenic tumor antigens

NY-CO-13 is classified as a tumor-associated antigenic peptide, specifically derived from a ubiquitous tumor suppressor rather than a germline-specific CT-X gene. Its significance lies in its presentation on the surface of cancer cells harboring p53 alterations (overexpression due to stabilization of mutant protein or dysregulation in the absence of mutation). This presentation allows recognition by the adaptive immune system. Unlike classical CTAs whose genes are silent in somatic tissues but activated in cancer, the TP53 gene is expressed ubiquitously. However, the processing and presentation of the specific NY-CO-13 epitope appears more prominent in tumor cells, potentially due to high p53 protein load or altered antigen processing pathways, making it functionally analogous to CTAs as a target for immunotherapy [1].

Role of CTAs in Immune Evasion and Oncogenic Signaling Pathways

Cancer/Testis Antigens contribute significantly to the malignant phenotype beyond simply providing immunogenic targets. They function as active participants in oncogenesis by modulating key cellular pathways essential for cancer cell survival, proliferation, invasion, and immune evasion. NY-CO-13, as a presented peptide, is a consequence of p53 dysregulation, but understanding the functional roles of classical CTAs provides context for why targeting such antigens is therapeutically relevant.

  • Subversion of Immune Surveillance (Immune Evasion):
  • Selective Antigen Expression: While CTAs are immunogenic, their expression is often heterogeneous within tumors. This heterogeneity creates immunoediting pressure, where clones expressing low levels or no CTAs evade immune destruction and dominate. NY-CO-13 presentation may similarly vary between tumor cells and patients.
  • Induction of Tolerance: The immune-privileged status of the testis, where CTAs are normally expressed, means T cells recognizing CTA-derived peptides may be deleted or tolerized during development. This creates a potential tolerance barrier for CTA-targeted immunotherapies, which might also apply to certain self-antigens like p53-derived peptides.
  • Immunosuppressive Microenvironment: Some CTAs, like members of the MAGE family, can interact directly with immune receptors. For example, MAGEA proteins can bind Toll-like receptors (TLRs) potentially modulating inflammatory responses, or interact with tumor-associated macrophages promoting an immunosuppressive phenotype. While not directly shown for NY-CO-13, its source protein p53 can also influence the tumor microenvironment [2] [3].
  • Activation of Oncogenic Signaling Pathways:CTAs are increasingly recognized as functional oncoproteins contributing directly to hallmark cancer pathways:
  • Transcriptional Regulation: Several CT-X antigens (e.g., MAGEA, SSX) interact with transcription factors and chromatin remodelers. For instance, MAGEA11 acts as a cofactor for androgen receptor, amplifying its signaling in prostate cancer. SSX proteins can fuse to SS18 in synovial sarcoma, forming aberrant transcriptional complexes driving oncogenesis. These interactions reprogram gene expression to favor proliferation and survival.
  • Mitotic Fidelity and Chromosome Stability: CTAs like members of the GAGE family and ACRBP influence mitotic spindle assembly, chromosome segregation, and centrosome function. By promoting genomic instability, they accelerate tumor evolution and adaptation.
  • Ubiquitin-Proteasome System (UPS) Regulation: CTAs such as HCA587/MAGE-C2 can interact with E3 ubiquitin ligases (e.g., TRIM28) or deubiquitinating enzymes, altering the degradation of key regulatory proteins. This impacts pathways controlling cell cycle progression, apoptosis, and DNA damage repair.
  • Sustained Proliferation & Survival: CTAs like SPANX-B enhance MAPK signaling, while others inhibit apoptosis or promote stemness. For example, some CTAs contribute to maintaining a cancer stem cell (CSC) phenotype, associated with therapy resistance and metastasis [2] [3].

Table 2: Molecular Interactions and Functional Roles of Select CTAs Relevant to Oncogenic Pathways

CTAMolecular Interaction/FunctionImpacted Pathway/ProcessConsequence in Cancer
MAGEA1/3/6Bind RING domain of KAP1/TRIM28; Recruit histone modifiersTranscriptional repressionSilencing of tumor suppressors; Enhanced proliferation
MAGEA11Coactivator for Androgen Receptor (AR)AR signalingEnhanced AR signaling in prostate cancer
NY-ESO-1Interacts with transcription factors (e.g., SOX2, OCT4)Stemness maintenancePromotion of CSC phenotype; Therapy resistance
SSXForms fusion oncoprotein SS18-SSXAberrant SWI/SNF complex activityDrives synovial sarcoma oncogenesis
GAGEInteracts with proteins regulating spindle assembly (e.g., KIF)Mitosis; Chromosome segregationGenomic instability; Aneuploidy
MAGE-C2Inhibits apoptosis; Interacts with E3 ligases/DUBsUbiquitin-mediated degradation; ApoptosisEnhanced survival; Resistance to cell death stimuli
SPANXModulates MAPK signalingProliferation signalingEnhanced proliferation and migration
p53/NY-CO-13 SourceMutant p53 gains oncogenic functions (GOF)Multiple pathways (e.g., NRF2, NF-κB, metabolic)Promotes invasion, metastasis, chemo-resistance

Although NY-CO-13 itself is an epitope rather than a functional protein like classical CTAs, its presentation signifies underlying p53 pathway dysregulation, which is a cornerstone of cancer development. Mutant p53 proteins often exhibit gain-of-function (GOF) oncogenic activities, promoting invasion, metastasis, metabolic reprogramming, and chemoresistance through aberrant interactions with other signaling pathways (e.g., NF-κB, NRF2, HIF-1α). The overexpression and mutation of p53 in cancer increase the likelihood of generating and presenting peptides like NY-CO-13. Consequently, targeting this peptide represents a strategy to eliminate cells harboring critical p53 abnormalities driving oncogenesis [1] [2] [3].

Properties

Product Name

Antigen NY-CO-13 (65-73)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.